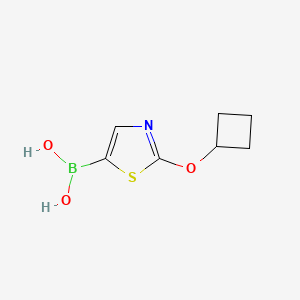

(2-Cyclobutoxythiazol-5-yl)boronic acid

Beschreibung

(2-Cyclobutoxythiazol-5-yl)boronic acid is a boronic acid derivative featuring a thiazole ring substituted with a cyclobutoxy group at the 2-position and a boronic acid moiety at the 5-position. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals .

Eigenschaften

Molekularformel |

C7H10BNO3S |

|---|---|

Molekulargewicht |

199.04 g/mol |

IUPAC-Name |

(2-cyclobutyloxy-1,3-thiazol-5-yl)boronic acid |

InChI |

InChI=1S/C7H10BNO3S/c10-8(11)6-4-9-7(13-6)12-5-2-1-3-5/h4-5,10-11H,1-3H2 |

InChI-Schlüssel |

WSMPNQSNGKKISR-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CN=C(S1)OC2CCC2)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of (2-Cyclobutoxythiazol-5-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester . One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often require a palladium catalyst and a base, such as potassium acetate, to facilitate the formation of the boronic acid .

Analyse Chemischer Reaktionen

(2-Cyclobutoxythiazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the boronic acid to a corresponding alcohol or ketone.

Reduction: Reduction reactions can transform the boronic acid into a boronate ester.

Substitution: In Suzuki-Miyaura coupling, the boronic acid reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are often aryl or vinyl derivatives, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

(2-Cyclobutoxythiazol-5-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Cyclobutoxythiazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst . This process transfers the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Boronic Acids

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of (2-Cyclobutoxythiazol-5-yl)boronic acid with related compounds:

Key Observations :

- Substituent Effects : The cyclobutoxy group’s strained four-membered ring may increase steric hindrance, contrasting with the flexibility of methoxyethyl or cyclohexyl groups in other analogs .

Enzyme Inhibition Potential

- HDAC Inhibition: The phenoxy-substituted boronic acid ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRpd3 at 1 µM, outperforming trichostatin A (1.5 µM) . The ortho-substituted phenyl group in this compound likely enhances target binding compared to para-substituted analogs.

- Thiazole-Based Analogs: While direct data on (2-Cyclobutoxythiazol-5-yl)boronic acid is unavailable, thiazole-containing boronic acids are known for their role in kinase inhibition and antifungal applications. The cyclobutoxy group could modulate solubility and membrane permeability, affecting bioactivity .

Reactivity with Hydrogen Peroxide

- Oxidation Kinetics: 4-Nitrophenylboronic acid undergoes rapid oxidation by H₂O₂ to form 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ at basic pH (~11) . The electron-withdrawing nitro group accelerates this reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.